5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring . The chloro and tosyl groups are then introduced through subsequent reactions, often involving chlorination and sulfonylation steps .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include chlorinating agents, sulfonylating agents, and various nucleophiles for substitution reactions . Reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine primarily involves the inhibition of FGFRs. By binding to these receptors, the compound can block the signaling pathways that promote tumor growth and proliferation . This inhibition can lead to reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Uniqueness
5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrrolo[2,3-b]pyridine derivatives . Its potent inhibitory activity against FGFRs sets it apart from other similar compounds, making it a valuable lead compound for further development in cancer therapy .
Properties
IUPAC Name |
5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGQPBKTGZVZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744186 | |
Record name | 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417422-02-6 | |
Record name | 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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